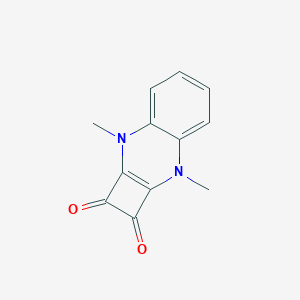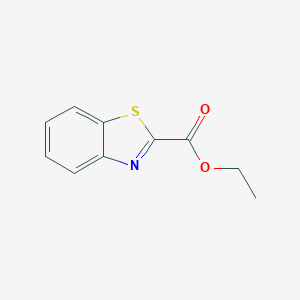![molecular formula C16H26N4O3S B186368 2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol CAS No. 57725-35-6](/img/structure/B186368.png)
2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol, commonly known as PIPES, is a chemical compound used in scientific research. It is a buffering agent that helps maintain a constant pH in biological experiments. PIPES is widely used in biochemical and physiological studies due to its unique properties.
Mécanisme D'action
PIPES acts as a buffering agent by accepting or donating protons to maintain a constant pH. It has a pKa value of 7.5, which means it can buffer solutions at a pH close to neutral. PIPES also has a low ionic strength, which makes it ideal for use in biological experiments.
Biochemical and physiological effects:
PIPES has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is widely used in biological experiments without any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PIPES as a buffering agent in lab experiments are its ability to maintain a constant pH over a wide range of temperatures and concentrations, its low ionic strength, and its non-toxic nature. However, PIPES has some limitations, such as its limited solubility in water and its relatively high cost compared to other buffering agents.
Orientations Futures
There is ongoing research to develop new and improved buffering agents that can maintain a constant pH over a wider range of temperatures and concentrations. Some researchers are also exploring the use of PIPES in drug delivery systems and as a potential treatment for certain diseases. Further studies are needed to fully understand the potential applications of PIPES in these areas.
In conclusion, PIPES is a widely used buffering agent in scientific research due to its unique properties. It is non-toxic and has no known biochemical or physiological effects on living organisms. While it has some limitations, ongoing research is exploring new and improved buffering agents and potential applications of PIPES in drug delivery systems and disease treatment.
Méthodes De Synthèse
PIPES can be synthesized using a multi-step process. The synthesis involves the reaction of 4-chloropyridine with piperazine in the presence of a base to form 4-(piperazin-1-yl)pyridine. This intermediate is then reacted with piperidine-3-sulfonyl chloride to form the final product, PIPES.
Applications De Recherche Scientifique
PIPES is commonly used in scientific research as a buffering agent in biological experiments. It is used in various biochemical and physiological studies, including enzyme assays, protein purification, and cell culture. PIPES is used as a buffer because of its ability to maintain a constant pH over a wide range of temperatures and concentrations.
Propriétés
Numéro CAS |
57725-35-6 |
|---|---|
Formule moléculaire |
C16H26N4O3S |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
2-[4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H26N4O3S/c21-13-12-18-8-10-19(11-9-18)15-4-5-17-14-16(15)24(22,23)20-6-2-1-3-7-20/h4-5,14,21H,1-3,6-13H2 |
Clé InChI |
ADTGMKALEWQTBT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)CCO |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)CCO |
Autres numéros CAS |
57725-35-6 |
Solubilité |
53.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



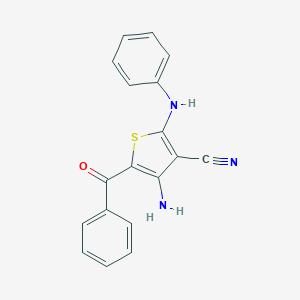
![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)
![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)
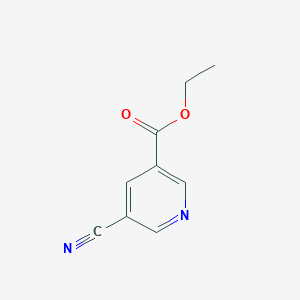
![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)
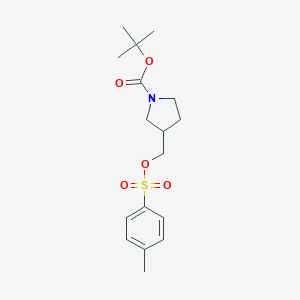
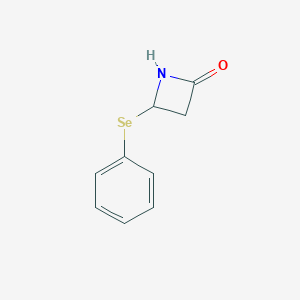
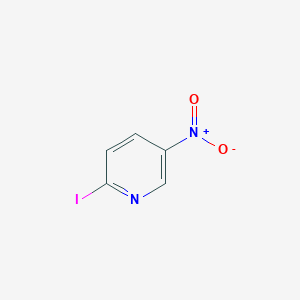
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B186301.png)
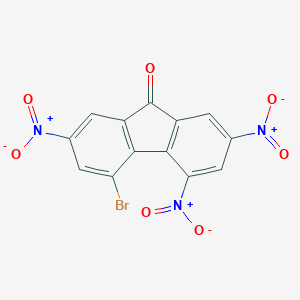
![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)
